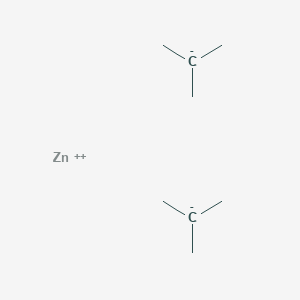
Zinc, bis(1,1-dimethylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc, bis(1,1-dimethylethyl)-, also known as di-tert-butyl zinc, is an organozinc compound with the molecular formula C₈H₁₈Zn. It is a colorless liquid that is highly reactive and used in various chemical synthesis processes. The compound is known for its role in organic synthesis, particularly in the formation of carbon-zinc bonds, which are crucial in many chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions: Zinc, bis(1,1-dimethylethyl)- can be synthesized through the reaction of zinc chloride with tert-butyl lithium. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reactivity of the intermediates. The general reaction is as follows:
ZnCl2+2(tert-C4H9Li)→Zn(tert-C4H9)2+2LiCl
Industrial Production Methods: In industrial settings, the production of zinc, bis(1,1-dimethylethyl)- involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation under reduced pressure, is common to obtain the desired product .
化学反応の分析
Types of Reactions: Zinc, bis(1,1-dimethylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and tert-butyl alcohol.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: It participates in nucleophilic substitution reactions, where the tert-butyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxygen or air can be used as oxidizing agents under controlled conditions.
Reduction: Hydrogen gas or other reducing agents can be employed.
Substitution: Various nucleophiles, such as halides or alkoxides, can be used in substitution reactions.
Major Products Formed:
Oxidation: Zinc oxide and tert-butyl alcohol.
Reduction: The corresponding reduced organic compounds.
Substitution: New organozinc compounds with different substituents.
科学的研究の応用
Zinc, bis(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-zinc bonds. It is also employed in the preparation of other organozinc compounds.
Biology: The compound is used in the study of zinc’s role in biological systems, including its interaction with enzymes and proteins.
Medicine: Research into zinc-based compounds for therapeutic applications often involves zinc, bis(1,1-dimethylethyl)- as a model compound.
作用機序
The mechanism of action of zinc, bis(1,1-dimethylethyl)- involves its ability to form strong carbon-zinc bonds. These bonds are highly reactive and can participate in various chemical transformations. The compound acts as a nucleophile in many reactions, attacking electrophilic centers in organic molecules. The molecular targets and pathways involved include the formation of organozinc intermediates, which can then undergo further reactions to form desired products.
類似化合物との比較
Zinc, bis(1-methylethyl)-: Another organozinc compound with similar reactivity but different substituents.
Zinc, bis(1,1-dimethylpropyl)-: Similar in structure but with different alkyl groups attached to the zinc atom.
Uniqueness: Zinc, bis(1,1-dimethylethyl)- is unique due to its high reactivity and the stability of the tert-butyl groups. This makes it particularly useful in reactions where steric hindrance is beneficial, such as in the formation of bulky organozinc intermediates. Its ability to form stable carbon-zinc bonds also distinguishes it from other organozinc compounds .
特性
IUPAC Name |
zinc;2-methylpropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9.Zn/c2*1-4(2)3;/h2*1-3H3;/q2*-1;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYXHWABFVUKLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C-](C)C.C[C-](C)C.[Zn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Zn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3H-pyrrolo[2,1,5-de]quinolizin-3-ylidene)malononitrile](/img/structure/B231043.png)








![1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile](/img/structure/B231091.png)


![6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B231110.png)
![8-nitro-6H-benzo[c]chromen-6-one](/img/structure/B231113.png)
